2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the benzyloxy group through nucleophilic substitution. The chlorination and fluorination steps can be carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions, leading to different functional derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The presence of multiple halogen atoms and the benzyloxy group can affect the compound’s binding affinity and specificity, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Utilized in the synthesis of hydroquinone derivatives and as a reagent for multidentate chelating ligands.
2-(Benzyloxy)ethanol:
Uniqueness
2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of bromine, chlorine, and fluorine atoms allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H9BrClFO |
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Molecular Weight |
315.56 g/mol |
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
CIEUOHMJEPHPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)F |
Origin of Product |
United States |
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